1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene
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Overview
Description
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically requires a palladium catalyst and a boron reagent, with the reaction conditions carefully controlled to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene involves its interaction with molecular targets through its aromatic and propoxy groups. These interactions can influence various biochemical pathways, potentially leading to changes in enzyme activity or protein function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tripropoxybenzene: Similar in structure but lacks the additional phenyl groups.
2,4,6-Tripropoxy-1,3,5-triazine: Contains a triazine ring instead of a benzene ring.
1,3,5-Tripropoxy-2,4,6-trimethylbenzene: Similar propoxy groups but with methyl groups instead of phenyl groups.
Uniqueness
1,3,5-Tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene is unique due to its extended aromatic system and multiple propoxy groups, which can enhance its reactivity and potential applications in various fields. This compound’s structure allows for versatile chemical modifications and interactions, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
917981-30-7 |
---|---|
Molecular Formula |
C36H50O6 |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
1,3,5-tripropoxy-2-[4-(2,4,6-tripropoxyphenyl)phenyl]benzene |
InChI |
InChI=1S/C36H50O6/c1-7-17-37-29-23-31(39-19-9-3)35(32(24-29)40-20-10-4)27-13-15-28(16-14-27)36-33(41-21-11-5)25-30(38-18-8-2)26-34(36)42-22-12-6/h13-16,23-26H,7-12,17-22H2,1-6H3 |
InChI Key |
LGMMDTNCSYCSGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C2=CC=C(C=C2)C3=C(C=C(C=C3OCCC)OCCC)OCCC)OCCC |
Origin of Product |
United States |
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